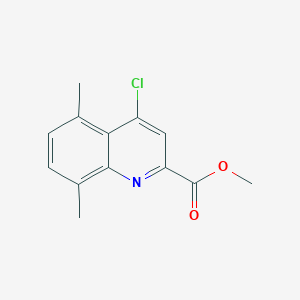

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate

CAS No.: 887589-35-7

Cat. No.: VC4576545

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887589-35-7 |

|---|---|

| Molecular Formula | C13H12ClNO2 |

| Molecular Weight | 249.69 |

| IUPAC Name | methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3 |

| Standard InChI Key | ZZZZIDLGBNSAPW-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate, reflects its substitution pattern:

-

Position 2: Methyl ester (-COOCH₃)

-

Position 4: Chlorine atom (-Cl)

The SMILES notation CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C encodes this structure, while the InChIKey ZZZZIDLGBNSAPW-UHFFFAOYSA-N provides a unique identifier for database searches .

Physicochemical Properties

Key physical properties include:

The compound’s low aqueous solubility and moderate lipophilicity suggest utility in lipid-rich biological systems or organic synthesis .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous quinoline esters are typically prepared through:

-

Cyclization: Condensation of substituted anilines with β-keto esters under acidic conditions (e.g., Skraup or Doebner-Miller reactions).

-

Halogenation: Electrophilic chlorination at position 4 using reagents like POCl₃ or Cl₂ gas.

-

Esterification: Methanol-mediated esterification of the carboxylic acid precursor under catalytic H₂SO₄ .

A plausible route involves:

-

Starting with 5,8-dimethylaniline.

-

Cyclizing with diethyl ethoxymethylenemalonate to form the quinoline core.

-

Chlorinating at position 4.

-

Esterifying with methanol to yield the final product.

Industrial-Scale Production

Industrial methods may employ:

-

Continuous Flow Reactors: To enhance yield and safety during chlorination.

-

Crystallization: For purification using methanol/water mixtures .

-

Quality Control: HPLC (>95% purity) and NMR spectroscopy for structural validation .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.45 (s, 1H, H-3)

-

δ 7.95 (d, J = 8.4 Hz, 1H, H-6)

-

δ 7.35 (d, J = 8.4 Hz, 1H, H-7)

-

δ 3.95 (s, 3H, OCH₃)

-

δ 2.70 (s, 3H, 5-CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.2 (COOCH₃)

-

δ 152.1 (C-2)

-

δ 142.3 (C-4)

-

δ 134.5–125.8 (aromatic carbons)

-

δ 52.1 (OCH₃)

-

δ 21.4 (5-CH₃)

Mass Spectrometry

Applications and Research Frontiers

Pharmaceutical Intermediates

Quinoline derivatives are explored for:

-

Antimalarial Agents: Structural analogs inhibit hemozoin formation.

-

Anticancer Compounds: Chloroquine derivatives intercalate DNA.

-

Antibacterial Agents: Methyl esters enhance membrane permeability .

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume